

# A Comparative Review of CFI-400945 in Clinical Trials for Advanced Cancers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **CFI-400936**

Cat. No.: **B606611**

[Get Quote](#)

An in-depth analysis of the clinical trial landscape for the novel PLK4 inhibitor, CFI-400945, offering a comparative perspective against current standard-of-care therapies for researchers, scientists, and drug development professionals.

CFI-400945 is an investigational, first-in-class, oral small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Aberrant PLK4 expression is implicated in tumorigenesis and genomic instability, making it a compelling target for cancer therapy. This guide provides a comprehensive review of the clinical studies involving CFI-400945, presenting a comparative analysis of its efficacy and safety profile against established treatments in various oncological indications, including advanced solid tumors, acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML).

## Mechanism of Action

CFI-400945 exerts its anti-tumor effects by inhibiting PLK4, which leads to defects in centriole duplication, mitotic errors, and ultimately, cancer cell death. Preclinical studies have demonstrated its potent *in vivo* efficacy in hematological malignancies and various xenograft models, including those with TP53 mutations.

[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of CFI-400945's mechanism of action.

## Clinical Studies in Advanced Solid Tumors

A Phase 1 dose-escalation and expansion trial (NCT01954316) evaluated CFI-400945 in patients with advanced solid tumors who had progressed on standard therapies. The study established a recommended Phase 2 dose (RP2D) and characterized the safety and preliminary efficacy of the drug.

## Comparative Efficacy and Safety

For patients with advanced solid tumors who have exhausted standard treatment options, the therapeutic landscape is diverse and dependent on the specific cancer type. A direct comparison is challenging; however, the data from the CFI-400945 Phase 1 trial can be contextualized by considering the expected outcomes for this heavily pre-treated patient population.

| Treatment        | Trial       | Patient Population    | N  | ORR           | CBR | Key Grade ≥3 AEs  |
|------------------|-------------|-----------------------|----|---------------|-----|-------------------|
| CFI-400945       | NCT01954316 | Advanced solid tumors | 52 | 2%            | 6%  | Neutropenia (19%) |
| Standard of Care | Various     | Varies by tumor type  | -  | Generally low | -   | Varies            |

Table 1: Comparison of CFI-400945 in Advanced Solid Tumors with General Outcomes for Standard of Care in a similar patient population. ORR: Objective Response Rate; CBR: Clinical Benefit Rate; AEs: Adverse Events.

## Experimental Protocol: NCT01954316 (Phase 1, Solid Tumors)

- Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and RP2D. This was followed by a dose-expansion phase at the RP2D.
- Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors who had progressed on standard therapy, were at least 18 years old, had an ECOG performance status of 0 or 1, and adequate organ function.
- Dosing: CFI-400945 was administered orally once daily in continuous 28-day cycles. Doses were escalated from 3 mg to 96 mg per day.
- Endpoints: The primary endpoint was the incidence of dose-limiting toxicities (DLTs) during the first cycle. Secondary endpoints included safety, pharmacokinetics, and anti-tumor activity (ORR and CBR) assessed by RECIST v1.1.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the Phase 1 clinical trial of CFI-400945 in advanced solid tumors.

## Clinical Studies in Hematological Malignancies

CFI-400945 has shown promising activity in patients with relapsed or refractory (R/R) AML and higher-risk MDS in a Phase 1 clinical trial (NCT03187288). An ongoing Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating CFI-400945 as a single agent and in combination with hypomethylating agents (HMAs).

## Comparative Efficacy and Safety in Relapsed/Refractory AML

The treatment of R/R AML is challenging, with no single standard of care. Options often include salvage chemotherapy or targeted agents for patients with specific mutations.

| Treatment    | Trial         | Patient Population         | N                 | CR/CRi Rate  | Median OS    | Key Grade ≥3 AEs                                                |
|--------------|---------------|----------------------------|-------------------|--------------|--------------|-----------------------------------------------------------------|
| CFI-400945   | NCT03187288   | R/R AML & Higher-Risk MDS  | 9 (evaluable AML) | 33% (CR)     | Not Reported | Enteritis/Colitis (DLT)                                         |
| Gilteritinib | ADMIRAL       | R/R AML with FLT3 mutation | 247               | 21% (CR/CRh) | 9.3 months   | Febrile neutropenia (45%), Anemia (40%), Thrombocytopenia (23%) |
| FLAG-IDA     | Retrospective | R/R AML                    | 132               | 56% (CR/CRi) | 15 months    | Hematological toxicity, Infections                              |

Table 2: Comparison of CFI-400945 with Standard of Care in Relapsed/Refractory AML. CR: Complete Remission; CRi: CR with incomplete hematologic recovery; CRh: CR with partial hematologic recovery; OS: Overall Survival.

## Comparative Efficacy and Safety in Higher-Risk MDS

For patients with higher-risk MDS who are not eligible for stem cell transplantation, HMAs are the standard of care.

| Treatment   | Trial       | Patient Population        | N                                    | ORR            | Median OS    | Key Grade ≥3 AEs              |
|-------------|-------------|---------------------------|--------------------------------------|----------------|--------------|-------------------------------|
| CFI-400945  | NCT03187288 | R/R AML & Higher-Risk MDS | Data not separately reported for MDS | -              | -            | Enteritis/Colitis (DLT)       |
| Azacitidine | AZA-001     | Higher-Risk MDS           | 179                                  | Not Reported   | 24.5 months  | Neutropenia, Thrombocytopenia |
| Decitabine  | ADOPT       | MDS (IPSS ≥ 0.5)          | 99                                   | 32% (CR + mCR) | Not Reported | Not Detailed                  |

Table 3: Comparison of CFI-400945 with Standard of Care in Higher-Risk MDS. mCR: marrow Complete Remission.

## Experimental Protocol: NCT03187288 (Phase 1, R/R AML and Higher-Risk MDS)

- Study Design: A Phase 1 dose-escalation study.
- Patient Population: Very high-risk patients with R/R AML or MDS.
- Dosing: Continuous daily oral dosing of CFI-400945, with dose escalation from 64 mg/day to 128 mg/day.
- Endpoints: The primary endpoints were to determine the MTD and RP2D. Secondary endpoints included efficacy, with responses assessed after one cycle of therapy.

## Clinical Studies in Breast Cancer

The CCTG IND.237 trial, a Phase 2 study, evaluated CFI-400945 in patients with advanced/metastatic HER2-negative breast cancer. The study was divided into three cohorts: triple-negative, ER+/HER2- PTEN low, and ER+/HER2- PTEN intact.

## Efficacy and Safety Results

The cohort of patients with triple-negative breast cancer was closed early due to a lack of objective responses. In the overall study population, the most common grade 3 or higher adverse event was neutropenia, occurring in 33% of patients.

## Summary and Future Directions

CFI-400945 has demonstrated a manageable safety profile and early signs of clinical activity in heavily pre-treated patients with both solid tumors and hematological malignancies. In R/R AML, the achievement of complete remissions, particularly in patients with poor-prognosis TP53 mutations, is a notable finding that warrants further investigation. The low response rate in unselected advanced solid tumors suggests that future studies should focus on biomarker-driven patient selection. The ongoing TWT-202 study, evaluating CFI-400945 in combination with hypomethylating agents, will provide valuable insights into the potential of this combination therapy in myeloid malignancies. Further research is needed to identify predictive biomarkers to optimize patient selection and to explore the full therapeutic potential of this novel PLK4 inhibitor.

- To cite this document: BenchChem. [A Comparative Review of CFI-400945 in Clinical Trials for Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606611#review-of-clinical-studies-involving-cfi-400945>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)